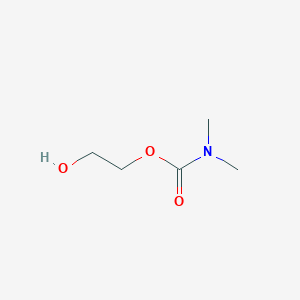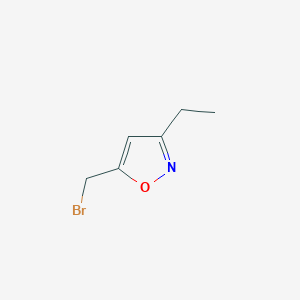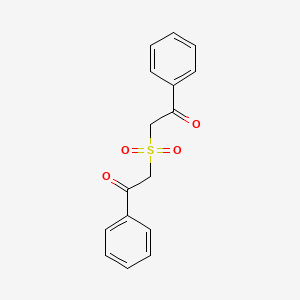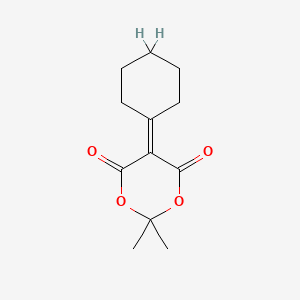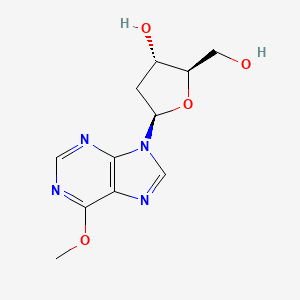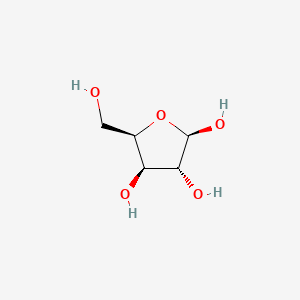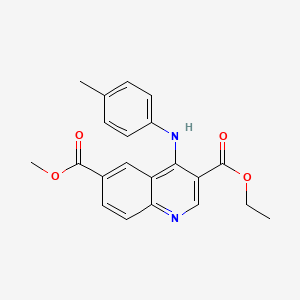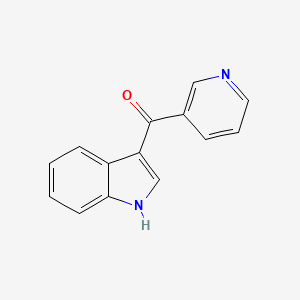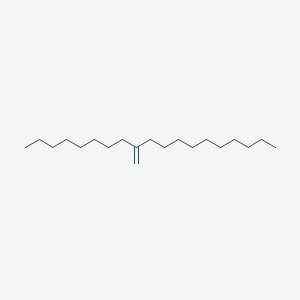
2-Octyl-1-dodecene
Overview
Description
2-Octyl-1-dodecene is a branched alcohol . It is produced by the condensation of two molecules of decyl alcohol and also occurs naturally in small quantities in plants .
Synthesis Analysis
A series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) were successfully synthesized via alkylation and ethylene oxide addition reactions. The alkylation reaction was conducted by using a branched internal olefin as the raw material .Molecular Structure Analysis
The molecular formula of 2-Octyl-1-dodecene is C20H42O . The molecular weight is 298.5469 .Chemical Reactions Analysis
When 2-Octyl-1-dodecene is melted with an alkali, it yields octyldodecanoic acid by a dehydrogenation reaction .Physical And Chemical Properties Analysis
2-Octyl-1-dodecene is a clear, colorless, or yellowish, oily liquid . It has a molecular weight of 298.55 g/mol . It can efficiently reduce the surface tension of water below 31.55 mN/m at the critical micelle concentration .Scientific Research Applications
Alkylation Processes
Alkylation of Benzene with 1-Dodecene in Ionic Liquids :Research by Xin et al. (2005) investigated the alkylation of benzene with 1-dodecene in ionic liquids, revealing optimal catalytic performance and conversion rates in certain ionic liquid formulations. This study emphasizes the significance of Lewis acidity and molecular polarizability in the alkylation process (Xin et al., 2005).
Benzene Alkylation over H-Mordenite Zeolite :Wang et al. (2001) explored benzene alkylation with 1-dodecene over solid-acid zeolites. They found that H-mordenite exhibited the highest selectivity, demonstrating the importance of catalyst choice in alkylation reactions (Wang et al., 2001).
Selective Synthesis of Linear Alkylbenzene :Aslam et al. (2014) studied the alkylation of benzene with 1-dodecene to produce linear alkylbenzenes, noting the role of zeolites and their hierarchical porous structures in enhancing selectivity and conversion rates (Aslam et al., 2014).
Catalysis and Polymerization
1-Dodecene Hydroformylation :Kiedorf et al. (2014) examined the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst. This study contributes to understanding the kinetics and mechanisms of hydroformylation reactions in thermomorphic solvent systems (Kiedorf et al., 2014).
Polymerization of 1-Dodecene :Research by Busse et al. (2001) focused on the polymerization of 1-dodecene using metallocene catalysts. They investigated the crystal structures and morphology of resulting poly(1-olefin)s, contributing to the field of polymer science (Busse et al., 2001).
Other Applications
- Micellization Behavior of Amphiphilic Copolymers :Liu et al. (2008) studied the micellization behavior of amphiphilic poly(1-dodecene-co-para-methylstyrene)-graft-poly(ethylene glycol) copolymers. This research adds to the understanding of self-assembly and micelle formation in amphiphilic systems (Liu et al., 2008).
Safety and Hazards
properties
IUPAC Name |
9-methylidenenonadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFLGWVOVUKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453581 | |
| Record name | 2-Octyl-1-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octyl-1-dodecene | |
CAS RN |
37624-31-0 | |
| Record name | 9-Methylenenonadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37624-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octyl-1-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




